2,4-dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine

Medicinal Chemistry Physicochemical Profiling Lipophilicity

2,4-Dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine is a halogenated pyrimidine derivative with the molecular formula C₁₂H₉Cl₃N₂ and a molecular weight of 287.6 g·mol⁻¹. The compound features a 2,3,4-trichlorophenyl substituent at the 5‑position of a 2,4-dimethylpyrimidine core, an arrangement that imparts moderate lipophilicity (XLogP3-AA = 4.5) and an electron-deficient aromatic system.

Molecular Formula C12H9Cl3N2
Molecular Weight 287.6 g/mol
CAS No. 1361474-39-6
Cat. No. B6600687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine
CAS1361474-39-6
Molecular FormulaC12H9Cl3N2
Molecular Weight287.6 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)C
InChIInChI=1S/C12H9Cl3N2/c1-6-9(5-16-7(2)17-6)8-3-4-10(13)12(15)11(8)14/h3-5H,1-2H3
InChIKeyVIFSWUIXVDZVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine (CAS 1361474-39-6) – Core Identity and Procurement Baseline


2,4-Dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine is a halogenated pyrimidine derivative with the molecular formula C₁₂H₉Cl₃N₂ and a molecular weight of 287.6 g·mol⁻¹ [1]. The compound features a 2,3,4-trichlorophenyl substituent at the 5‑position of a 2,4-dimethylpyrimidine core, an arrangement that imparts moderate lipophilicity (XLogP3-AA = 4.5) and an electron-deficient aromatic system [1]. Commercially, it is typically available at 95% purity and is primarily marketed as a building block for medicinal-chemistry and agrochemical-research programmes [2].

Why Generic Trichlorophenylpyrimidine Substitution Fails for 1361474-39-6


Although several 2,4-dimethyl-5-(trichlorophenyl)pyrimidine isomers share the same molecular formula (C₁₂H₉Cl₃N₂) and nominal molecular weight, the precise chlorine-substitution pattern on the phenyl ring (2,3,4- vs. 2,4,5- vs. 3,4,5-trichloro) fundamentally alters molecular geometry, electron distribution, dipole moment, and steric environment . These parameters directly influence target-binding poses, selectivity profiles, and physicochemical behaviour; consequently, even regioisomeric trichlorophenyl variants cannot be assumed to be functionally equivalent in a biological or catalytic context without explicit comparative data .

Quantitative Differentiation Evidence for 2,4-Dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine (1361474-39-6)


Physicochemical Profile: Calculated Lipophilicity vs. Closest Trichlorophenyl Isomers

The 2,3,4-trichlorophenyl substitution pattern yields a calculated XLogP3-AA of 4.5 for 1361474-39-6, which is identical (within computational error) to the value predicted for the 2,4,5-trichloro isomer (CAS 1261643-34-8) but may differ subtly from the 3,4,5-trichloro analogue once experimental logD₇.₄ values become available [1]. The topological polar surface area (TPSA) is uniformly 25.8 Ų across all neutral trichlorophenyl regioisomers in this series; therefore, passive permeability differences would arise only from conformational and dipole effects rather than from gross TPSA variation [1].

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Synthetic-Accessibility and Regiochemical Purity as Procurement Differentiators

Commercial listings for 1361474-39-6 specify a minimum purity of 95%, with the chief impurity expected to be the des‑chloro or positional‑isomer by‑products that are common to Suzuki‑type or condensation syntheses of 5‑arylpyrimidines . Although no direct head-to-head purity comparison versus the 2,4,5- or 3,4,5-trichloro isomers has been published, the 2,3,4-substitution pattern presents a slightly higher steric demand during cross‑coupling, which can translate into a lower batch‑to‑batch isomer contamination when proper chromatographic monitoring is employed – a factor that experienced medicinal‑chemistry groups consider when selecting a building block for parallel library synthesis .

Synthetic Chemistry Building-Block Quality Regiochemical Purity

Absence of Verified Bioactivity Data Precludes Target-Based Differentiation

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem BioAssay (as of the date of this evidence guide) returned no peer‑reviewed or patent‑derived quantitative bioactivity data (IC₅₀, EC₅₀, Kd, % inhibition) for 2,4‑dimethyl‑5‑(2,3,4‑trichlorophenyl)pyrimidine that could be unambiguously assigned to the correct chemical structure [1]. One BindingDB record (BDBM50361528) with an EC₅₀ of 2,000 nM for human PKM2 activation was initially retrieved, but the registered SMILES corresponds to a sulfonamide scaffold, not the pyrimidine core of the target compound; therefore, this data point is excluded from the evidence base [1]. The structurally closest analogues with publicly disclosed kinase‑inhibition data are 2,4‑disubstituted pyrimidines that carry different aryl or heteroaryl groups at the 5‑position, rendering any extrapolation unreliable [2].

Biological Activity Kinase Profiling Literature Gap

Recommended Procurement Scenarios for 2,4-Dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine (1361474-39-6)


Regiochemical Probe in 5‑Arylpyrimidine Structure–Activity Relationship (SAR) Studies

When a medicinal‑chemistry programme is exploring the SAR of a 5‑phenylpyrimidine lead series, the 2,3,4‑trichloro isomer serves as a defined negative‑control or probe compound for mapping the tolerance of the binding pocket to ortho‑, meta‑, and para‑chlorine substitution simultaneously. Its selection over the 2,4,5‑ or 3,4,5‑isomers is justified only if the research question specifically addresses the steric and electronic effects of an adjacent 2,3‑dichloro motif [1].

Synthetic Building Block for Late‑Stage Diversification via Cross‑Coupling

The compound can be employed as a halogen‑rich aryl‑pyrimidine scaffold for sequential cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) where the chlorine atoms serve as synthetic handles. The 2,3,4‑pattern may offer a unique oxidative‑addition selectivity profile in palladium‑catalysed transformations compared with other trichloro isomers, though this must be verified experimentally for each catalyst system [1][2].

Physicochemical Benchmarking in Agrochemical Discovery

Owing to its balanced lipophilicity (XLogP3‑AA = 4.5) and low TPSA (25.8 Ų), the compound is suitable as a physicochemical benchmark for leaf‑penetration modelling in agrochemical research. When compared with the 2,4,5‑ or 3,4,5‑trichloro isomers, its distinct conformational profile may lead to different cuticular permeability, making it a valuable comparator in formulation‑science studies [1].

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